molecular formula C12H7ClN2O2S2 B3344974 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole CAS No. 1000575-39-2

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B3344974
CAS No.: 1000575-39-2
M. Wt: 310.8 g/mol
InChI Key: VVZWWNAFNZGOSW-UHFFFAOYSA-N
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Description

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a naphthalen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3-chloro-1,2,4-thiadiazole with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The naphthalen-2-ylsulfonyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Electrophilic substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted thiadiazoles with various functional groups.

    Electrophilic substitution: Halogenated or nitrated derivatives of the naphthalen-2-ylsulfonyl group.

    Oxidation and reduction: Oxidized or reduced forms of the thiadiazole ring.

Scientific Research Applications

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The naphthalen-2-ylsulfonyl group can enhance the compound’s binding affinity to biological targets, while the thiadiazole ring can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-thiadiazole: Lacks the naphthalen-2-ylsulfonyl group, making it less versatile in terms of chemical reactivity and applications.

    5-(Naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole:

    3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.

Uniqueness

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the chloro and naphthalen-2-ylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-5-naphthalen-2-ylsulfonyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S2/c13-11-14-12(18-15-11)19(16,17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWWNAFNZGOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NC(=NS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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